molecular formula C9H18FNO B13276040 1-(Azepan-1-yl)-3-fluoropropan-2-ol

1-(Azepan-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13276040
M. Wt: 175.24 g/mol
InChI Key: NMTZPXCBKUWKNR-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a seven-membered azepane ring attached to a fluorinated propanol group

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3-fluoropropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1-(Azepan-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(Azepan-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

    1-(Azepan-1-yl)dodecan-1-one: This compound has a similar azepane ring but with a longer alkyl chain, which may affect its physical and chemical properties.

    1-(Azepan-1-yl)-2-phenylethylamine: This compound features an azepane ring attached to a phenylethyl group, which may influence its biological activity and applications.

    1-(Azepan-1-yl)-4-chlorophthalazine: This compound contains an azepane ring and a chlorophthalazine moiety, which may impart different reactivity and uses.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(azepan-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO/c10-7-9(12)8-11-5-3-1-2-4-6-11/h9,12H,1-8H2

InChI Key

NMTZPXCBKUWKNR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(CF)O

Origin of Product

United States

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